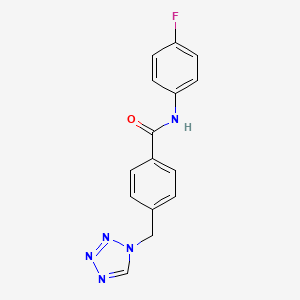![molecular formula C18H18N2O3S2 B11500547 ethyl 5-amino-6-cyano-7-(5-ethylthiophen-2-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11500547.png)
ethyl 5-amino-6-cyano-7-(5-ethylthiophen-2-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-6-cyano-7-(5-ethylthiophen-2-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate is a complex heterocyclic compound that belongs to the class of thieno[3,2-b]pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as amino, cyano, and carboxylate, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of ethyl 5-amino-6-cyano-7-(5-ethylthiophen-2-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyran Core: The core structure can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable diene.
Introduction of Functional Groups: The amino, cyano, and carboxylate groups are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the cyano group can be added through a cyanation reaction.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 5-amino-6-cyano-7-(5-ethylthiophen-2-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-amino-6-cyano-7-(5-ethylthiophen-2-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: Researchers use the compound to study various biochemical pathways and molecular interactions due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of ethyl 5-amino-6-cyano-7-(5-ethylthiophen-2-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-amino-6-cyano-7-(5-ethylthiophen-2-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylate, share similar structural features and biological activities.
Pyran Derivatives: Compounds like 4H-pyran-3-carboxylate exhibit similar chemical reactivity and applications in medicinal chemistry.
Cyano and Amino Substituted Compounds: Compounds with cyano and amino groups, such as cyanoacetamide derivatives, show comparable chemical behavior and biological properties.
Properties
Molecular Formula |
C18H18N2O3S2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 5-amino-6-cyano-7-(5-ethylthiophen-2-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-10-6-7-12(25-10)14-11(8-19)17(20)23-15-13(18(21)22-5-2)9(3)24-16(14)15/h6-7,14H,4-5,20H2,1-3H3 |
InChI Key |
AOXZACRYHNWONU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2C(=C(OC3=C2SC(=C3C(=O)OCC)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11500464.png)
![3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11500472.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide](/img/structure/B11500473.png)

![2-oxo-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11500489.png)
![8,9-diethoxy-4-(2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11500497.png)
![N-[3-(hexyloxy)phenyl]-1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11500505.png)
![N-(4-fluorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11500507.png)
![6-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11500510.png)
![5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11500527.png)
![15-butyl-2,2,9-trihydroxy-11-(4-methoxyphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11500530.png)
![N-(4-chloro-2-methylphenyl)-2-[(furan-2-ylmethyl)amino]-4-(4-methylphenyl)-6-oxocyclohex-1-ene-1-carbothioamide](/img/structure/B11500535.png)
![Methyl 7-(3-fluorophenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11500560.png)
![[4-(2-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11500567.png)
